Dose-Reduction Potential: Levalbuterol Hydrochloride Achieves Comparable Efficacy at 4- to 8-Fold Lower Doses Than Racemic Albuterol
In a multicenter, randomized, double-blind trial of 338 asthmatic children aged 4–11 years, levalbuterol 0.31 mg administered three times daily for 21 days was clinically comparable to racemic albuterol at doses 4- to 8-fold higher (1.25 mg and 2.5 mg RAC) [1]. Specifically, the FEV1 median change from baseline immediately post-nebulization was 19.0% for LEV 0.31 mg versus 12.4% for RAC 1.25 mg (P < .05 for LEV vs RAC 1.25 mg). Moreover, LEV 0.31 mg was the only treatment not significantly different from placebo for changes in ventricular heart rate, QTc interval, and serum glucose (P > .05), whereas RAC 2.5 mg caused the greatest decrease in serum potassium (range -0.3 to -0.6; P < .005 vs other active treatments) [1].
| Evidence Dimension | Bronchodilator efficacy and safety profile at reduced dosing |
|---|---|
| Target Compound Data | LEV 0.31 mg: median FEV1 change 19.0%; no significant change vs placebo for heart rate, QTc, glucose (P > .05) |
| Comparator Or Baseline | RAC 1.25 mg: median FEV1 change 12.4%; RAC 2.5 mg: FEV1 change 15.6%; greatest serum potassium decrease |
| Quantified Difference | LEV 0.31 mg clinically comparable to 4-8× higher RAC doses; FEV1 change for LEV 0.31 mg significantly greater than RAC 1.25 mg (P < .05); RAC 2.5 mg caused significantly greater hypokalemia (P < .005) |
| Conditions | Randomized, double-blind, multicenter trial; 338 children aged 4-11 years with mild to moderate persistent asthma (FEV1 40-85% predicted); 21 days TID nebulization |
Why This Matters
Procurement decisions based on this evidence allow for reduced total drug mass delivered while maintaining efficacy, which may translate to a more favorable safety margin in clinical or research applications involving pediatric populations.
- [1] Milgrom H, Skoner DP, Bensch G, Kim KT, Claus R, Baumgartner RA; Levalbuterol Pediatric Study Group. Low-dose levalbuterol in children with asthma: safety and efficacy in comparison with placebo and racemic albuterol. J Allergy Clin Immunol. 2001;108(6):938-945. doi:10.1067/mai.2001.120134. PMID: 11742271. View Source
